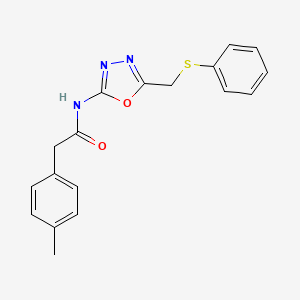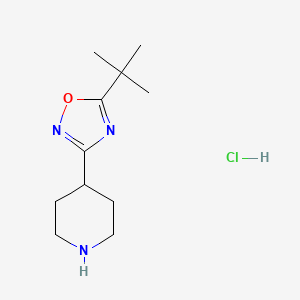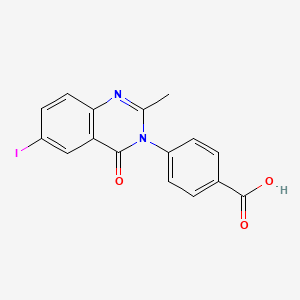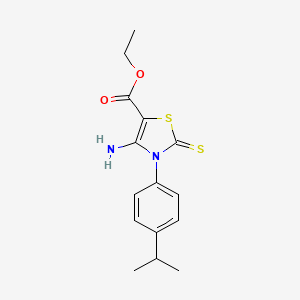
1-((3-(4-Chlorphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylchinazolin-2,4(1H,3H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher haben Derivate von 3-Phenylchinazolin-2,4(1H,3H)-dithion auf ihre antibakteriellen Eigenschaften untersucht. Diese Verbindungen zeigen vielversprechende Aktivität gegen verschiedene Bakterienstämme, was sie zu potenziellen Kandidaten für die Bekämpfung von Infektionen macht .
- Einige Derivate von 3-Phenylchinazolin-2,4(1H,3H)-dithion haben antimykotische Wirkungen gezeigt. Diese Verbindungen könnten weiter auf ihre Wirksamkeit gegen Pilzpathogene untersucht werden .
- Untersuchungen haben sich auf die Antikrebsaktivität von 3-Phenylchinazolin-2,4(1H,3H)-dithion-Derivaten konzentriert. Diese Verbindungen könnten das Wachstum und die Überlebenswege von Krebszellen beeinträchtigen, was sie zu interessanten Kandidaten für weitere Studien macht .
- Chinazolinone, einschließlich Derivate von 3-Phenylchinazolin-2,4(1H,3H)-dithion, wurden als potenzielle Analgetika untersucht. Ihre Fähigkeit, Schmerzwege zu modulieren, rechtfertigt eine weitere Erforschung .
- Einige Chinazolinon-Derivate zeigen entzündungshemmende Eigenschaften. Forscher haben ihr Potenzial bei der Behandlung von entzündlichen Erkrankungen untersucht .
- Chinazolinone wurden als Bronchodilatatoren untersucht. Ihre Fähigkeit, die glatte Muskulatur der Atemwege zu entspannen, könnte bei Atemwegserkrankungen von Vorteil sein .
Antibakterielle Aktivität
Antifungal-Eigenschaften
Antikrebs-Potenzial
Analgetische Anwendungen
Entzündungshemmende Wirkungen
Bronchodilatator-Aktivität
Zusammenfassend lässt sich sagen, dass 1-((3-(4-Chlorphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylchinazolin-2,4(1H,3H)-dion und seine Derivate vielversprechend in verschiedenen therapeutischen Bereichen sind. Weitere Forschung ist erforderlich, um ihre Wirkmechanismen und ihr klinisches Potenzial vollständig zu verstehen . Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung wünschen, fragen Sie uns gerne! 😊
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "sodium azide", "sodium hydroxide", "2-nitrobenzaldehyde", "ethyl acetoacetate", "4-chloroaniline", "sodium nitrite", "copper(I) bromide", "2-phenylethylamine", "phosphorus oxychloride", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "acetic acid", "ethanol", "diethyl ether", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid", "a. Dissolve 4-chlorobenzenesulfonyl chloride in dry chloroform and add sodium azide. Stir the mixture at room temperature for 24 hours.", "b. Filter the mixture and wash the solid with water. Dry the solid and dissolve it in ethanol.", "c. Add sodium hydroxide to the solution and heat it under reflux for 6 hours.", "d. Cool the mixture and acidify it with acetic acid. Filter the solid and wash it with water. Dry the solid to obtain 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Step 2: Synthesis of 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione", "a. Dissolve 2-nitrobenzaldehyde and ethyl acetoacetate in ethanol and add sodium ethoxide. Heat the mixture under reflux for 6 hours.", "b. Cool the mixture and add 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid and phosphorus oxychloride. Heat the mixture under reflux for 6 hours.", "c. Cool the mixture and add sodium bicarbonate. Extract the mixture with chloroform and wash the organic layer with water.", "d. Dry the organic layer over sodium sulfate and evaporate the solvent. Dissolve the residue in ethanol and add 4-chloroaniline. Heat the mixture under reflux for 6 hours.", "e. Cool the mixture and filter the solid. Wash the solid with water and dry it to obtain the intermediate.", "f. Dissolve the intermediate in ethanol and add copper(I) bromide. Heat the mixture under reflux for 6 hours.", "g. Cool the mixture and filter the solid. Wash the solid with water and dry it to obtain the final product." ] } | |
CAS-Nummer |
1105249-55-5 |
Molekularformel |
C25H19ClN4O3 |
Molekulargewicht |
458.9 |
IUPAC-Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c26-19-12-10-18(11-13-19)23-27-22(33-28-23)16-30-21-9-5-4-8-20(21)24(31)29(25(30)32)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2 |
InChI-Schlüssel |
BQUDHXGVBOFYCG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-chlorophenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2463096.png)

![6-(carboxymethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2463100.png)

![tert-Butyl 6-(2-bromoacetyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2463102.png)
![1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2463105.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2463110.png)
![2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2463111.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-[(2-oxopropyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2463112.png)

